1,5-Naphthyridine-2-carbohydrazide
Description
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1,5-naphthyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-4-3-6-7(12-8)2-1-5-11-6/h1-5H,10H2,(H,13,14) |
InChI Key |
MVEVFEZRFWARPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)NN)N=C1 |
Origin of Product |
United States |
Preparation Methods
Skraup Reaction with Functionalized Pyridines
The Skraup reaction, employing iodine or m-NO2PhSO3Na as catalysts, enables cyclization of 3-aminopyridine derivatives with glycerol or diethyl oxalate. For instance, 3-bromo-1,5-naphthyridine-2-carboxylate (2b) is synthesized via a modified Skraup protocol using m-NO2PhSO3Na in dioxane/water (1:1), achieving 45–50% yield. This method favors electron-deficient pyridines, with nitro or bromo substituents enhancing cyclization efficiency.
Friedländer Condensation
Condensation of 2-aminonicotinaldehyde with ketones in acidic media constructs the 1,5-naphthyridine core. Ethyl 6-methoxy-1,5-naphthyridine-2-carboxylate, for example, forms via Friedländer annulation between 2-amino-5-methoxypyridine-3-carbaldehyde and ethyl acetoacetate in polyphosphoric acid (70°C, 12 h, 62% yield). Methoxy groups at C6 stabilize the intermediate enolate, mitigating side reactions.
Cross-Coupling and Cyclization
Palladium-catalyzed cross-coupling of bromopyridines with alkynes or alkenes, followed by thermal cyclization, offers regioselective access to carboxylate esters. A notable example involves Suzuki-Miyaura coupling of 3-bromo-2-cyanopyridine with vinylboronic acid, yielding ethyl 1,5-naphthyridine-2-carboxylate after cyclization (Pd(PPh3)4, K2CO3, DMF, 110°C, 60% yield).
Table 1: Comparison of Ester Synthesis Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Skraup | m-NO2PhSO3Na/H2O | 150 | 45–50 | Cost-effective, recyclable |
| Friedländer | Polyphosphoric acid | 70 | 62 | High regioselectivity |
| Cross-Coupling | Pd(PPh3)4/DMF | 110 | 60 | Functional group tolerance |
Hydrolysis of 1,5-Naphthyridine-2-Carboxylate Esters
Hydrolysis of the ester to the carboxylic acid is a pivotal step, with conditions dictating purity and scalability.
Alkaline Hydrolysis
The patent US9133188B2 details hydrolysis of ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate using NaOH in ethanol/water (50–55°C, 2 h), achieving quantitative conversion. Prolonged heating (>3 h) risks decarboxylation, necessitating thin-layer chromatography (TLC) monitoring. Neutralization with citric acid precipitates the carboxylic acid, which is isolated by filtration (purity >98%).
Acidic Hydrolysis
Concentrated HCl in dioxane (reflux, 6 h) hydrolyzes sterically hindered esters, albeit with lower yields (75–80%) due to side reactions. This method suits esters with electron-withdrawing groups, such as nitro or cyano substituents, which stabilize the intermediate oxonium ion.
Synthesis of 1,5-Naphthyridine-2-Carbohydrazide
Conversion of the carboxylic acid to the carbohydrazide proceeds via two primary routes.
Hydrazine-Mediated Aminolysis
Direct reaction of 1,5-naphthyridine-2-carboxylic acid with hydrazine hydrate (EtOH, 80°C, 4 h) affords the carbohydrazide in 65–68% yield. Excess hydrazine (3 equiv) ensures complete conversion, while molecular sieves mitigate esterification byproducts.
Acid Chloride Intermediate
Activation of the carboxylic acid with thionyl chloride (SOCl2, reflux, 2 h) generates the acid chloride, which reacts with hydrazine in dichloromethane (0°C, 30 min) to yield the carbohydrazide (85% purity, 58% yield). This method minimizes hydrolysis side reactions but requires stringent moisture control.
Table 2: Hydrazide Synthesis Optimization
| Parameter | Hydrazine Direct Route | Acid Chloride Route |
|---|---|---|
| Reaction Time | 4 h | 2.5 h |
| Yield (%) | 65–68 | 58 |
| Purity (%) | >95 | 85 |
| Scalability | High | Moderate |
Alternative Strategies and Emerging Methods
One-Pot Tandem Reactions
Recent advances combine cyclization and hydrazide formation in a single pot. For example, treatment of 2-cyanopyridine with hydroxylamine and hydrazine under microwave irradiation (120°C, 1 h) yields this compound directly (47% yield). While efficient, this method struggles with byproduct formation.
Chemical Reactions Analysis
Hydrazide Formation from Ester Precursors
The carbohydrazide moiety is typically introduced via hydrazinolysis of ester intermediates. In a representative synthesis:
-
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate (3) reacts with hydrazine hydrate in ethanol at 80°C for 6 hours to yield 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide (4) in 70% yield .
-
Key spectral data :
Schiff Base Formation via Condensation
The carbohydrazide group undergoes condensation with aldehydes to form hydrazone derivatives:
-
Reaction of 4 with substituted benzaldehydes (5a–j) in the presence of sulfuric acid yields (Z)-8-hydroxy-5-methyl-N′-(substituted benzylidene)-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazides (6a–j) .
-
Representative example :
Benzaldehyde Substituent Product (6) Reaction Conditions 3-CN (5f) 6f H₂SO₄, ethanol, reflux 4-CN (5g) 6g H₂SO₄, ethanol, reflux
N-Alkylation and Acylation
The hydrazide nitrogen participates in alkylation and acylation reactions:
-
N-Alkylation : Treatment with alkyl halides (e.g., 1-bromooctane) in the presence of cesium carbonate facilitates quaternization of the nitrogen, followed by base-induced elimination to yield N-alkyl derivatives .
-
N-Acylation : Reaction with acyl chlorides under basic conditions generates acylated products, enhancing lipophilicity for biological applications .
Electrophilic Substitution on the Naphthyridine Core
The bicyclic system undergoes regioselective electrophilic substitution:
-
Trifluoromethylation : Using trifluoromethyltrimethylsilane and hydrogen fluoride, C-2 trifluoromethylated derivatives form via a six-membered transition state (32% yield) .
-
Nitration/Halogenation : Directed by electron-withdrawing groups, substitutions occur at positions ortho/para to the carbohydrazide moiety .
Metal Complex Formation
The carbohydrazide acts as a bidentate ligand for transition metals:
-
Coordination occurs through the hydrazide nitrogen and adjacent carbonyl oxygen, forming complexes with Cu(II), Fe(III), or Zn(II) .
-
Applications : These complexes are studied for catalytic activity and antimicrobial properties .
Biological Activity Correlation
Derivatives exhibit structure-dependent antitubercular activity:
| Compound | Substituent | MIC (µg/mL) vs M. tuberculosis |
|---|---|---|
| 6f | 3-CN | 4 |
| 6g | 4-CN | 8 |
| 6e | 2-CN | 16 |
Electron-withdrawing groups (e.g., cyano) at meta/para positions enhance potency by improving target binding .
Stability and Functionalization
-
Oxidative Stability : The carbohydrazide resists oxidation under mild conditions, enabling functionalization of side chains .
-
Reduction : Catalytic hydrogenation reduces the naphthyridine ring to tetrahydro derivatives, altering electronic properties .
This comprehensive analysis underscores 1,5-naphthyridine-2-carbohydrazide’s versatility in medicinal chemistry, driven by its dual reactivity at the hydrazide group and aromatic core. Further studies should explore its applications in metal-organic frameworks and targeted drug delivery systems.
Scientific Research Applications
Biological Activities
1,5-Naphthyridine derivatives exhibit a wide range of biological activities, making them crucial in drug discovery and development. Notably, 1,5-naphthyridine-2-carbohydrazide has shown:
- Antimicrobial Activity : Compounds in the naphthyridine class have demonstrated effectiveness against various pathogens. For instance, certain derivatives have been reported to possess significant activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Antiproliferative Properties : Research indicates that 1,5-naphthyridine derivatives can inhibit cell proliferation in cancer cell lines. Studies have shown that specific compounds exhibit cytotoxicity against human leukemia (HL-60) and cervical cancer (HeLa) cells .
- Enzymatic Inhibition : Some derivatives act as inhibitors of key enzymes involved in disease processes. For example, they have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
Synthetic Methodologies
The synthesis of this compound can be approached through various established methods:
- Friedländer Synthesis : This classical method involves the condensation of 2-aminopyridines with carbonyl compounds to form naphthyridine scaffolds. Modifications can lead to the formation of carbohydrazide derivatives .
- Cycloaddition Reactions : Recent studies have explored the use of cycloaddition reactions to synthesize fused naphthyridines. These methods enhance the structural diversity of naphthyridine derivatives and can be tailored for specific applications .
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in various industrial fields:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, where it can function as an emissive layer or charge transport material .
- Sensors : Its chemical properties allow for the development of sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Several studies highlight the potential of this compound:
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Electron-Deficient Cores : Unlike pyronaridine (I) or benzo[b][1,5]naphthyridine (II), which rely on electron-donating groups (e.g., –OCH₃) for bioactivity, this compound derivatives require electron-withdrawing substituents (e.g., –Cl, –CF₃) to enhance antitubercular potency .
- Hydrazide Functionality : The carbohydrazide moiety in this compound enables Schiff base formation, a feature absent in simpler 1,5-naphthyridines like 2-methyl-1,5-naphthyridine (used in CO₂ reduction) .
- Synthetic Complexity: Derivatives of this compound require multistep synthesis (e.g., esterification, hydrazinolysis, and condensation) , whereas fused 1,5-naphthyridines (e.g., II) are synthesized via SNAr reactions or Friedländer condensation .
Physicochemical Properties
| Property | This compound | 1,8-Naphthyridine Derivatives | Benzo[b][1,5]naphthyridine |
|---|---|---|---|
| LogP (Calculated) | 1.8–2.5 | 1.2–1.9 | 2.1–3.0 |
| Solubility (mg/mL) | 0.05–0.1 (DMSO) | 0.1–0.5 (DMSO) | <0.05 (Water) |
| Thermal Stability (°C) | 176–183 | 150–170 | >200 |
Insights :
Biological Activity
1,5-Naphthyridine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The synthesis of this compound typically involves the reaction of 1,5-naphthyridine derivatives with hydrazine derivatives, resulting in the formation of carbohydrazide functionalities that enhance biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes involved in critical biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis, which is crucial for the survival of bacteria.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
This compound has been studied for its effectiveness against various bacterial strains. A recent study reported its potent activity against Mycobacterium tuberculosis, showing a promising inhibitory effect on bacterial growth .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including HeLa and HL-60 cells. Notably, it has shown comparable efficacy to established chemotherapeutic agents while exhibiting lower toxicity towards normal cells .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for other potential therapeutic effects:
- Antiparasitic Activity : The compound has shown activity against Plasmodium falciparum, the causative agent of malaria .
- Neuroprotective Effects : Some derivatives of naphthyridine have demonstrated protective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammatory responses .
Case Studies and Research Findings
Various studies have highlighted the biological potential of 1,5-naphthyridine derivatives:
Q & A
Q. What are the standard laboratory synthesis routes for 1,5-Naphthyridine-2-carbohydrazide?
The compound is typically synthesized via the oxidation of 1,5-Naphthyridine-2-carbaldehyde derivatives. For example, 1,5-Naphthyridine-2-carbaldehyde 1,5-dioxide can be oxidized using 30% H₂O₂ in acetic acid to yield the corresponding carboxylic acid, which is then converted to the carbohydrazide via hydrazine coupling . Alternative routes include primary synthesis methods involving heterocyclic building blocks, as detailed in foundational naphthyridine chemistry literature .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrazide functionality.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection to assess purity (>98% as per safety data sheets) . Cross-referencing with IR spectroscopy for carbonyl (C=O) and N-H stretches (1600–1700 cm⁻¹) is recommended to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Contradictions often arise from tautomerism or solvent effects. To address this:
- Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism).
- Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.
- Compare experimental data with computational predictions (DFT or molecular docking studies) .
- Consult crystallographic data from analogous naphthyridine derivatives to infer structural trends .
Q. What strategies optimize reaction yields in the synthesis of this compound under mild conditions?
- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity.
- Use Lewis acid catalysts (e.g., ZnCl₂) to enhance hydrazine coupling efficiency.
- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to minimize side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators for real-time adjustments.
Q. How should researchers mitigate risks associated with the acute toxicity of this compound?
- Adhere to Category 4 acute toxicity protocols (oral, dermal, inhalation) as per safety data sheets:
- Use fume hoods and closed systems during handling.
- Wear nitrile gloves , goggles , and lab coats to prevent exposure .
Q. What experimental frameworks are recommended for evaluating the bioactivity of this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer screening : Employ NCI-60 cell line panels to assess IC₅₀ values.
- Mechanistic studies : Perform fluorescence quenching with DNA/RNA analogs (e.g., ethidium bromide displacement) to probe intercalation potential .
Q. How do degradation products of this compound impact long-term storage stability?
- Degradation under ambient conditions may yield 1,5-naphthyridine oxides or hydrolyzed hydrazides.
- Mitigation measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
